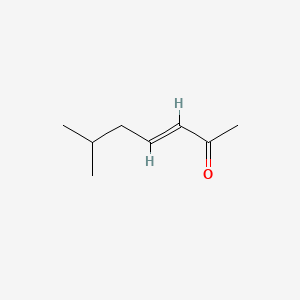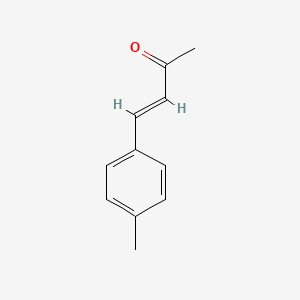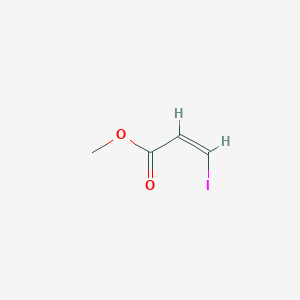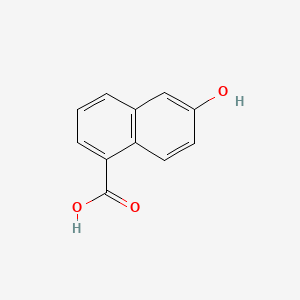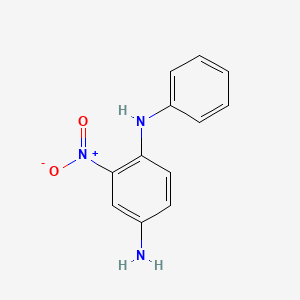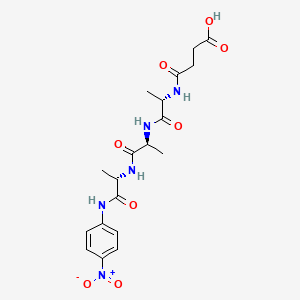![molecular formula C10H10O4S B1310115 (2E)-3-[4-(甲磺酰基)苯基]丙烯酸 CAS No. 5345-30-2](/img/structure/B1310115.png)
(2E)-3-[4-(甲磺酰基)苯基]丙烯酸
描述
“(2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid” is a chemical compound. It’s important to note that the exact properties and applications of this specific compound are not widely documented in the sources available .
Molecular Structure Analysis
The molecular structure of a compound defines its properties and reactivity. Unfortunately, the specific molecular structure analysis for “(2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid” is not available in the sources .Chemical Reactions Analysis
While the specific chemical reactions involving “(2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid” are not detailed in the available sources, related compounds have been studied. For example, the effect of 2-Methylsulfonyl, 2-Methylsulfinyl and 2-Methylsulfanyl Substituents on the Alkaline Hydrolysis of Methyl Benzoate and Phenyl Acetate has been analyzed .科学研究应用
有机化学和合成应用
- 对甲苯酚磺酸盐及其相关化合物的磺化研究突出了磺化酚在有机合成中的反应性和潜在应用。在特定条件下由磺酸盐形成磺酸为设计磺化芳香族化合物提供了反应机理和合成途径的见解 (Wit、Woldhuis 和 Cerfontain,2010).
药物化学和药理学
- 对来自杜仲嫩叶的新型酚类化合物及其抗炎活性的研究介绍了酚类化合物在开发抗炎药中的潜力。本研究扩展了对杜仲的化学理解,并为进一步研究其药用特性奠定了基础 (任等,2021).
- 发现杂芳基磺酰胺作为新的 EP1 受体选择性拮抗剂,证明了甲磺酰基苯基化合物在设计受体特异性药物中的应用。本研究通过探索磺酰胺的构效关系 (SAR) 为靶向治疗的发展做出了贡献 (长纳和等,2006).
材料科学
- 对聚杂杂稠环烃合成路线的研究以及含有苯氧噻吩型结构单元的杂环梯形聚合物的表征探索了甲磺酰基苯基化合物在开发具有半导体性质的新材料中的应用。本研究增强了对梯形聚合物及其在电子器件中潜在应用的理解 (小柳津等,2002).
作用机制
Target of Action
The primary targets of (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid are currently unknown. This compound is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields
Mode of Action
The exact mode of action of (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acidIt’s known that the compound is used in organic synthesis . This suggests that it may interact with its targets through chemical reactions, leading to changes in the structure or function of the targets. More research is required to elucidate the specific interactions and resulting changes.
Biochemical Pathways
The biochemical pathways affected by (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acidGiven its use in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields , it’s likely that it participates in a variety of biochemical reactions The downstream effects of these reactions would depend on the specific pathways involved
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acidIts solubility in water is slight , which could impact its absorption and distribution in the body. The metabolism and excretion of this compound would depend on various factors, including its chemical structure and the body’s enzymatic processes. These properties would significantly impact the compound’s bioavailability. More research is needed to outline the pharmacokinetics of this compound.
Result of Action
The molecular and cellular effects of (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acidGiven its use in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields , it’s likely that it has diverse effects at the molecular and cellular levels
Action Environment
The action, efficacy, and stability of (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals. For instance, it’s recommended to store the compound in a cool place and keep the container tightly closed in a dry and well-ventilated place . It’s also incompatible with oxidizing agents . More research is needed to fully understand how environmental factors influence the action of this compound.
未来方向
生化分析
Biochemical Properties
(2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid plays a vital role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in oxidative stress responses and inflammatory pathways. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, which can lead to significant changes in cellular processes .
Cellular Effects
The effects of (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in apoptosis and cell proliferation, thereby impacting cell survival and growth .
Molecular Mechanism
At the molecular level, (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular responses. The compound’s ability to bind to specific proteins and alter their function is a key aspect of its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular processes, highlighting the importance of understanding its temporal dynamics .
Dosage Effects in Animal Models
The effects of (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reducing inflammation or oxidative stress. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions .
Metabolic Pathways
(2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic state of cells, affecting energy production and utilization .
Transport and Distribution
The transport and distribution of (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its activity and function .
Subcellular Localization
The subcellular localization of (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall function within the cell .
属性
IUPAC Name |
(E)-3-(4-methylsulfonylphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4S/c1-15(13,14)9-5-2-8(3-6-9)4-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUXYCSLRYYQNS-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5345-30-2, 88899-85-8 | |
| Record name | (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 88899-85-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



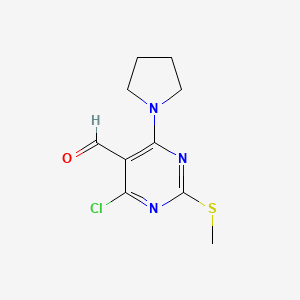
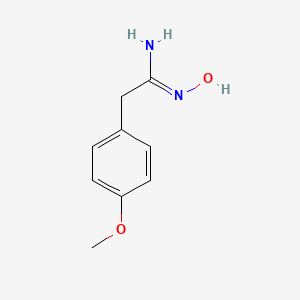

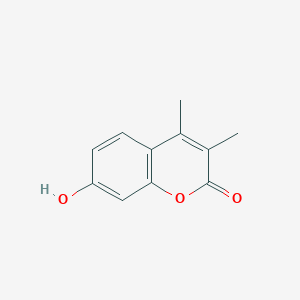
![3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B1310053.png)
![[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid](/img/structure/B1310055.png)
